1,5-Dinitronaphthalene

Beschreibung

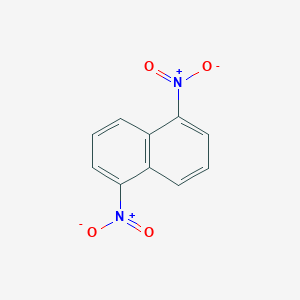

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTCJXFCHHDFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025165 | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish white needles or light yellow fluffy solid. (NTP, 1992), Yellowish-white or light yellow solid; [CAMEO] light yellow crystalline powder; [MSDSonline] | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000428 [mmHg] | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-71-0, 27478-34-8, 71607-49-3 | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027478348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5(Or 1,8)-dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5(or 1,8)-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI2S14IW4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

421 to 423 °F (NTP, 1992) | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dinitronaphthalene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,5-dinitronaphthalene. The information is intended to support research, development, and safety protocols involving this compound.

Core Chemical Properties

This compound is a dinitronaphthalene with nitro groups at the 1 and 5 positions.[1] It presents as a yellowish-white or light yellow solid.[2][3] The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₄ | [4][5][6] |

| Molecular Weight | 218.17 g/mol | [2][4][5][7] |

| Melting Point | 214 - 217 °C (417 - 423 °F) | [4][7] |

| Boiling Point | Sublimes | [2][7] |

| Density | Calculated: 1.579 g/cm³; Measured: 1.578 g/cm³ | [8] |

| Flash Point | 200 °C (392 °F) | [4] |

| Vapor Pressure | 0.00000428 mmHg | [2] |

| Solubility | Insoluble in water.[2][7] Soluble in organic solvents like ethyl acetate, acetone, benzene, and toluene.[9] | [2][7][9] |

| Appearance | Yellowish white needles or light yellow fluffy solid.[2] | [2] |

Molecular and Crystal Structure

The molecular structure of this compound consists of a naphthalene core with two nitro groups (NO₂) attached at the 1 and 5 positions.[9]

Crystals of this compound are monoclinic, belonging to the space group P2₁/a, with two molecules per unit cell.[8] A notable feature of its structure is that while the carbon and nitrogen atoms are coplanar, the nitro groups are rotated about the C-N bonds by approximately 49° out of the aromatic plane.[8] This deviation from a completely planar structure is due to steric hindrance, which helps to increase the distance between the oxygen atoms and neighboring carbon and hydrogen atoms to just under the normal van der Waals contact distances.[8] The carbon-carbon bond lengths in this compound do not show significant differences from those in naphthalene.[8]

Spectroscopic Data

The characterization of this compound has been performed using various spectroscopic techniques. Experimental and computational studies have been conducted using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy.[10][11] The vibrational frequencies determined experimentally show good agreement with those calculated using Density Functional Theory (DFT) methods.[10][11] Spectroscopic data, including 13C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS), are available in public databases for reference.[12]

Experimental Protocols

Synthesis of this compound

1. Mixed Acid Nitration Method:

This is a traditional method for producing a mixture of 1,5- and 1,8-dinitronaphthalenes.[1]

-

Protocol: Naphthalene is slowly added to a mixed acid solution (e.g., a 22/58/20 mixture of nitric acid, sulfuric acid, and water) at 40 °C.[1] The temperature is then raised to 80 °C over a period of 4 hours.[1] This process can also be carried out by nitrating naphthalene with mixed acid at 15-80 °C in an organic solvent like dichloroethane.[13]

-

Separation of Isomers: The resulting isomers are separated by fractional crystallization or solvent extraction.[1] For instance, the 1,5-isomer can be extracted with toluene, leaving behind the 1,8-dinitronaphthalene.[1] Subsequent extraction of the toluene residue with a highly polar solvent like sulfolane yields the pure 1,5-isomer.[1]

2. Nitrogen Dioxide Nitration Method:

This method is presented as a cleaner, non-acidic alternative to the mixed acid method.[14]

-

Protocol: Naphthalene is dissolved in an organic solvent, such as acetonitrile, to create a solution.[14] This solution is then reacted with nitrogen dioxide in the presence of a catalyst (e.g., HZSM-11, Hβ-500, or HY) and an oxygen atmosphere.[14] The reaction is typically carried out at room temperature with magnetic stirring for about 12 hours.[14]

-

Work-up: After the reaction, the process is terminated with deionized water, and the catalyst is removed by filtration.[14] The crude product is obtained by rotary evaporation of the filtrate. It is then washed with a 5% aqueous sodium bicarbonate solution and distilled water until neutral.[14]

Reactivity and Stability

This compound is classified as a strong oxidizing agent and is potentially explosive.[7] It is incompatible with strong oxidizers and strong bases.[1][7] Caution is advised as mixtures with sulfur or sulfuric acid may explode if heated to 248°F (120°C).[1][7] When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Biological Activity and Applications

From a toxicological standpoint, this compound is identified as a genotoxin.[1] Exposure can lead to a range of symptoms, including irritation of the skin, eyes, and respiratory tract, as well as more severe effects like cyanosis, liver and kidney damage, and central nervous system depression.[2][7]

In terms of applications, this compound is a crucial intermediate in organic synthesis.[9] Its primary use is in the production of 1,5-naphthalenediamine through reduction.[15] This diamine is then converted to naphthalene 1,5-diisocyanate (NDI), a key monomer for synthesizing high-performance polyurethanes.[14][15] These specialized polyurethanes exhibit high hardness, good resilience, and excellent heat and wear resistance.[14]

References

- 1. This compound | 605-71-0 [chemicalbook.com]

- 2. This compound | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound [dyestuffintermediates.com]

- 6. Naphthalene, 1,5-dinitro- [webbook.nist.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. scribd.com [scribd.com]

- 14. Preparation method of this compound and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 15. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

1,5-Dinitronaphthalene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dinitronaphthalene, a significant chemical intermediate. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis and purification, and discusses its primary applications and safety considerations.

Core Chemical and Physical Properties

This compound is a dinitrated derivative of naphthalene, where nitro groups are attached at the 1 and 5 positions of the aromatic rings. It serves as a crucial precursor in the synthesis of other important chemicals.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 605-71-0 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Appearance | Yellowish-white needles or light yellow fluffy solid | [2] |

| Melting Point | 216-219 °C (421-424 °F) | [2][3] |

| Boiling Point | Sublimes | [2][3] |

| Solubility | Insoluble in water. Soluble in acetone and toluene. | [1][3] |

Synthesis and Purification

The industrial production of this compound is typically achieved through the direct nitration of naphthalene. This process, however, yields a mixture of isomers, primarily this compound and 1,8-Dinitronaphthalene.[4] The subsequent separation and purification of the 1,5-isomer is a critical step to obtain a high-purity product.

Experimental Protocol: Synthesis and Purification of this compound

This protocol describes a two-stage process: the nitration of naphthalene to produce a crude mixture of dinitronaphthalene isomers, followed by the purification of this compound via solvent extraction.

Stage 1: Nitration of Naphthalene

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, prepare the nitrating mixture by slowly and carefully adding concentrated sulfuric acid (98%) to concentrated nitric acid (70%) while maintaining a low temperature.

-

Nitration Reaction: Gradually add powdered naphthalene to the nitrating mixture. The temperature should be carefully controlled to prevent excessive oxidation and the formation of by-products.

-

Reaction Completion: After the addition of naphthalene is complete, continue to stir the reaction mixture for several hours at a slightly elevated temperature to ensure the completion of the dinitration.[4]

-

Isolation of Isomer Mixture: Pour the reaction mixture onto crushed ice. This will cause the precipitation of the crude dinitronaphthalene isomer mixture.[4]

-

Washing and Drying: Collect the solid precipitate by filtration and wash it with water until it is neutral. Subsequently, dry the collected solid.[4]

Stage 2: Purification of this compound by Solvent Extraction

-

Extraction of 1,8-Dinitronaphthalene: The dried crude mixture of dinitronaphthalene isomers is treated with acetone to extract the 1,8-dinitronaphthalene isomer and other impurities. This is preferably done by stirring the crude mixture in acetone at a temperature of 45 to 55°C for 15-30 minutes. The ratio of the washed precipitate to acetone should be in the range of 1:3 to 1:7 by weight.[5][6]

-

Filtration: After the extraction, the suspension is cooled to 15-20°C and filtered. The solid precipitate, which is enriched in this compound, is collected.[6]

-

Washing: The collected precipitate is then washed on the filter with pure, cooled acetone, followed by a water wash.[5][6]

-

Drying: The final product, high-purity this compound (≥98%), is dried at a temperature ranging from 20°C to 110°C.[5][6]

Applications

The primary application of this compound is as a chemical intermediate in the production of:

-

1,5-Diaminonaphthalene: This is achieved through the reduction of this compound.

-

Naphthalene 1,5-diisocyanate (NDI): 1,5-Diaminonaphthalene is a precursor to NDI, which is used in the manufacturing of high-performance polyurethane elastomers.[1]

-

Dyes and Pigments: It serves as a precursor in the synthesis of various dyes.[1]

Additionally, due to its energetic nature, it can be used as a sensitizing agent in ammonium nitrate explosives.[1]

Toxicological Profile and Safety

This compound is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory tract.[3][7] More significantly, it is suspected of causing genetic defects and is classified as a genotoxin.[1][2]

Toxicological Mechanism:

While this compound is not known to interact with specific biological signaling pathways in the manner of a targeted drug, its toxicity is understood to stem from its chemical properties as a nitroaromatic compound. Its genotoxicity is likely a result of metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations.

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.

-

Fire and Explosion Hazard: this compound is potentially explosive and should be handled with care, avoiding heat, sparks, and open flames.[3][7]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[3]

Visualized Workflows and Pathways

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Key application pathway of this compound.

References

- 1. This compound | 605-71-0 [chemicalbook.com]

- 2. This compound | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. benchchem.com [benchchem.com]

- 5. US6992230B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 6. Process for the production of this compound - Patent 1529772 [data.epo.org]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Synthesis of 1,5-Dinitronaphthalene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,5-dinitronaphthalene from naphthalene, a critical intermediate in the production of dyes, polymers, and other specialty chemicals. This document outlines the prevalent synthetic methodologies, including detailed experimental protocols, and presents key quantitative data for process optimization. Furthermore, it visualizes the underlying chemical pathways and experimental workflows to facilitate a comprehensive understanding of the manufacturing process.

Introduction

The dinitration of naphthalene is a well-established yet nuanced electrophilic aromatic substitution reaction. The primary challenge lies in controlling the regioselectivity of the second nitration step. Direct nitration of naphthalene typically yields a mixture of dinitronaphthalene isomers, with the 1,5- and 1,8-isomers being the most abundant. The separation of these isomers is a crucial downstream process to obtain pure this compound. This guide will focus on the most common and industrially relevant methods for both the synthesis and purification of this compound.

Synthetic Methodologies

The two primary approaches for the synthesis of dinitronaphthalene from naphthalene are the mixed-acid nitration and nitration using nitric acid alone.

Mixed-Acid Nitration

The use of a nitrating mixture, composed of concentrated nitric acid and sulfuric acid, is a conventional and widely practiced method. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Nitric Acid Nitration

Processes utilizing concentrated nitric acid in the absence of sulfuric acid have also been developed. These methods offer the advantage of simplified acid recovery and waste treatment streams. However, they may require more stringent control of reaction conditions to achieve comparable yields and selectivities.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of this compound, compiled from various sources.

Table 1: Reaction Conditions for the Dinitration of Naphthalene

| Parameter | Mixed-Acid Nitration | Nitric Acid Nitration |

| Nitrating Agent | Conc. H₂SO₄ / Conc. HNO₃ | Conc. HNO₃ (72-87 wt.%) |

| Molar Ratio (HNO₃:Naphthalene) | 2:1 - 3:1 | ≥ 8:1 |

| Reaction Temperature | 15-80 °C (typically 25-60 °C) | 30-80 °C (typically 45-65 °C) |

| Reaction Time | 1-5 hours (addition), 6-12 hours (stirring) | 15-25 minutes (addition), 2 hours (stirring) |

| Solvent (optional) | Dichloroethane | None |

Table 2: Isomer Distribution in Crude Dinitronaphthalene Product

| Isomer | Typical Percentage (Mixed-Acid) |

| This compound | 35-45% |

| 1,8-Dinitronaphthalene | 30-60% |

| Other Isomers | ~5% |

Table 3: Purification of this compound by Solvent Extraction

| Parameter | Value |

| Solvent | Acetone |

| Temperature | 45-55 °C |

| Solvent to Crude Ratio | 3-7 kg acetone per 1 kg crude dinitronaphthalene |

| Extraction Time | 15-30 minutes |

| Purity of 1,5-DNN | ≥ 98 wt.% |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Protocol 1: Mixed-Acid Dinitration of Naphthalene

Materials:

-

Naphthalene (12.8 parts by weight)

-

Dichloroethane (36 parts by weight)

-

Nitrating Mixture (60 parts by weight; 64.4% H₂SO₄, 22.3% HNO₃, 13.2% H₂O)

Procedure:

-

Dissolve naphthalene in dichloroethane in a three-necked flask equipped with a stirrer.

-

Over a period of approximately 3 hours, add the nitrating mixture dropwise to the naphthalene solution while maintaining the temperature between 35-38 °C.

-

After the addition is complete, maintain the reaction mixture at 48-50 °C for 6 hours with continuous stirring.

-

Cool the mixture to 20-22 °C.

-

Filter the precipitated dinitronaphthalene isomer mixture under vacuum.

-

Wash the solid product with water until the washings are neutral.

-

Dry the product to obtain the crude dinitronaphthalene mixture. The total yield is approximately 90%.[1]

Protocol 2: Nitration of Naphthalene with Nitric Acid

Materials:

-

Naphthalene powder

-

Concentrated Nitric Acid (72-87 wt.%)

Procedure:

-

Charge the concentrated nitric acid into a reactor equipped with a stirrer and a cooling system.

-

Gradually add the powdered naphthalene to the stirred nitric acid. The initial addition will cause the temperature to rise. Maintain the temperature between 30-40 °C by cooling.

-

After the initial exotherm, continue adding naphthalene at a rate that maintains the desired temperature. The addition should take 15-25 minutes.

-

Once all the naphthalene has been added, stir the reaction mixture at 45-65 °C for 2 hours.

-

Cool the reaction mixture to 15 °C to precipitate the dinitronaphthalene isomers.

-

Filter the precipitate.

-

Wash the filter cake with cooled 65% nitric acid (4 times with 7 ml for a small scale reaction).

-

Wash the precipitate with water until the filtrate is neutral.[2]

Protocol 3: Purification of this compound by Solvent Extraction

Materials:

-

Crude dinitronaphthalene mixture

-

Acetone

Procedure:

-

Place the crude dinitronaphthalene mixture in a flask with acetone in a ratio of 1 kg of crude mixture to 4-6 kg of acetone.

-

Heat the suspension to 50-55 °C and stir for 15 minutes. This will dissolve the 1,8-dinitronaphthalene and other impurities, leaving the less soluble this compound as a solid.

-

Cool the suspension to 15 °C with stirring.

-

Filter the suspension under vacuum to isolate the solid this compound.

-

Wash the precipitate on the filter with cold acetone (3 times with 20 ml for a small scale reaction).

-

Wash the precipitate with water (3 times).

-

Dry the purified this compound. A purity of ≥98 wt.% can be achieved.[2][3]

Protocol 4: Separation of Isomers by Fractional Crystallization

Materials:

-

Crude dinitronaphthalene mixture

-

Ethylene dichloride

Procedure:

-

Dissolve the crude mixture of dinitronaphthalene isomers in hot ethylene dichloride.

-

Allow the solution to cool gradually. The this compound, being less soluble, will crystallize out first.

-

Filter the mixture to collect the this compound crystals.

-

Concentrate the filtrate by evaporating some of the solvent.

-

Cool the concentrated filtrate to induce the crystallization of 1,8-dinitronaphthalene.

-

Filter to collect the 1,8-dinitronaphthalene crystals.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanism and the overall experimental workflow for the synthesis and purification of this compound.

Caption: Reaction pathway for the dinitration of naphthalene.

Caption: Experimental workflow for this compound synthesis.

References

- 1. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 2. Process for the production of this compound - Patent 1529772 [data.epo.org]

- 3. US6992230B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 4. DE1150965B - Process for the continuous production of 1,5 and 1,8-dinitronaphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Spectral Properties of 1,5-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dinitronaphthalene (1,5-DNN) is a nitroaromatic compound with the chemical formula C₁₀H₆N₂O₄. It is a key intermediate in the synthesis of various industrial chemicals, including dyes, polyurethane foams, and agrochemicals. Due to the presence of two nitro groups on the naphthalene ring, 1,5-DNN exhibits unique physical and spectral characteristics that are of significant interest to researchers in organic synthesis, materials science, and toxicology. This technical guide provides a comprehensive overview of the core physical and spectral properties of this compound, complete with detailed experimental protocols and logical workflows for its analysis. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.

Physical Properties

This compound is a pale yellow crystalline solid at room temperature. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Melting Point | 216-219 °C (421-424 °F) | [1][3] |

| Boiling Point | Sublimes | [1][4] |

| Density | 1.58 g/cm³ | [5][6] |

| Appearance | Yellowish-white to pale yellow crystalline powder or needles | [1][7] |

| Solubility | Insoluble in water. Soluble in organic solvents such as acetone, ethyl acetate, benzene, and toluene. | [4][8][9] |

Spectral Properties

The spectral properties of this compound are crucial for its identification and characterization. This section details its nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,5-DNN.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for the carbon atoms in the naphthalene ring system. The chemical shifts are influenced by the electron-withdrawing nitro groups.[10][11]

¹⁷O NMR: The ¹⁷O NMR spectrum provides information about the electronic environment of the oxygen atoms in the nitro groups.[1]

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides insights into the functional groups and molecular vibrations of 1,5-DNN.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂), typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations are also prominent.[12][13][14]

Raman Spectroscopy: The FT-Raman spectrum of 1,5-DNN complements the FT-IR data. It is particularly useful for observing the symmetric vibrations of the molecule.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Electron Ionization (EI-MS): Under electron ionization, 1,5-DNN typically shows a prominent molecular ion peak (M⁺) at m/z 218. The fragmentation pattern includes the loss of nitro groups and other characteristic fragments of the naphthalene core.[1][15][16]

Crystallography

X-ray Crystallography: Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic space group P2₁/a.[17][18] The crystal structure shows that the naphthalene ring is planar, while the nitro groups are twisted out of the plane of the ring.[17]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [17][18] |

| Space Group | P2₁/a | [17] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized by the nitration of naphthalene.

Materials:

-

Naphthalene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Organic solvent (e.g., acetonitrile or dichloromethane)[1][2]

-

Deionized water

-

50 mL three-necked flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a 50 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve a specific amount of naphthalene (e.g., 0.128 g) in an organic solvent (e.g., 5.0 mL of acetonitrile).[1]

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool.[4]

-

Slowly add the nitrating mixture to the naphthalene solution dropwise with constant stirring.[4]

-

After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 40-45 °C) for a specified period (e.g., 12 hours).[1][4]

-

Terminate the reaction by adding deionized water.[1]

-

Filter the resulting mixture to collect the crude product.[1]

-

Wash the crude product with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Characterization Methods

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]

-

Ensure the sample is fully dissolved.

Instrument Parameters (Example):

-

Spectrometer: 400 MHz or higher

-

Technique: Proton-decoupled ¹³C NMR

-

Pulse Sequence: Standard single-pulse experiment

-

Relaxation Delay: 2-5 seconds[19]

-

Number of Scans: 1024 or more, depending on the sample concentration[19]

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[8]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

Sample Preparation:

-

Place a small amount of the crystalline this compound onto a microscope slide or into a capillary tube.[3][20]

Analysis:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum, typically with a 532 nm or 785 nm laser, over a suitable spectral range.[12]

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[15][16]

Instrument Parameters (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[16]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-300

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., acetone or toluene).

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[21]

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares refinement software (e.g., SHELX).[10]

Logical Workflow and Genotoxicity

As a chemical intermediate, this compound is not typically involved in biological signaling pathways. However, its genotoxic properties are of significant interest in toxicology and drug development. Dinitronaphthalenes have been shown to cause DNA damage.[6][9][18][22] The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, incorporating a note on its biological relevance.

Caption: Synthesis and Characterization Workflow for this compound.

The following diagram illustrates a typical analytical workflow for the characterization of a synthesized batch of this compound.

Caption: Analytical Workflow for this compound Characterization.

References

- 1. Preparation method of this compound and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google Patents [patents.google.com]

- 3. Towards routine organic structure determination using Raman microscopy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02954A [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jetir.org [jetir.org]

- 20. ias.ac.in [ias.ac.in]

- 21. journals.iucr.org [journals.iucr.org]

- 22. Genotoxicity - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 1,5-Dinitronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-dinitronaphthalene in a range of common organic solvents. The document presents quantitative solubility data, details the experimental methodologies for solubility determination, and illustrates the experimental workflow through a diagrammatic representation. This information is critical for professionals involved in the purification, crystallization, and formulation of this compound.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents across a temperature range of 273.15 K to 313.15 K. The data, expressed as the mole fraction (x) of this compound, is summarized in the tables below.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Acetonitrile (x 10³) | Ethanol (x 10³) | Trichloromethane (x 10³) | 1-Propanol (x 10³) |

| 273.15 | 0.325 | 0.157 | 1.573 | 0.201 |

| 278.15 | 0.403 | 0.191 | 1.949 | 0.246 |

| 283.15 | 0.501 | 0.232 | 2.404 | 0.302 |

| 288.15 | 0.622 | 0.282 | 2.951 | 0.372 |

| 293.15 | 0.772 | 0.344 | 3.606 | 0.457 |

| 298.15 | 0.959 | 0.421 | 4.389 | 0.562 |

| 303.15 | 1.189 | 0.516 | 5.321 | 0.690 |

| 308.15 | 1.472 | 0.635 | 6.429 | 0.846 |

| 313.15 | 1.821 | 0.784 | 7.749 | 1.037 |

Table 2: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K) (Continued) [1]

| Temperature (K) | Acetone (x 10³) | Toluene (x 10³) | Ethyl Acetate (x 10³) | Ethylbenzene (x 10³) |

| 273.15 | 0.883 | 1.164 | 0.942 | 0.693 |

| 278.15 | 1.069 | 1.414 | 1.146 | 0.841 |

| 283.15 | 1.301 | 1.716 | 1.394 | 1.021 |

| 288.15 | 1.581 | 2.081 | 1.693 | 1.238 |

| 293.15 | 1.921 | 2.522 | 2.055 | 1.501 |

| 298.15 | 2.333 | 3.056 | 2.492 | 1.819 |

| 303.15 | 2.831 | 3.699 | 3.020 | 2.204 |

| 308.15 | 3.434 | 4.476 | 3.658 | 2.671 |

| 313.15 | 4.162 | 5.412 | 4.429 | 3.238 |

Generally, the solubility of this compound increases with a rise in temperature in all the tested solvents.[1] The order of solubility from highest to lowest was observed to be: trichloromethane > toluene > ethyl acetate ≈ acetone > ethylbenzene > acetonitrile > 1-propanol > ethanol.[1] It is noteworthy that this compound is poorly soluble in water due to its non-polar hydrocarbon structure.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies employed for the quantitative determination of this compound solubility.

The isothermal saturation method, also known as the shake-flask method, is a robust technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that temperature.

Detailed Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a jacketed glass vessel or a flask). The amount of solid should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: The container is placed in a thermostatic shaker or a water bath with continuous agitation to maintain a constant temperature (e.g., 273.15 K). The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle for a period (e.g., 2-4 hours) to allow the undissolved solid to sediment. The supernatant (saturated solution) is then carefully separated from the solid phase. This can be achieved by:

-

Filtration: The supernatant is passed through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The filtration apparatus should be pre-heated or pre-cooled to the experimental temperature to avoid any change in solubility during filtration.

-

Centrifugation: The sample is centrifuged at a specific speed and temperature to pellet the undissolved solid, and the clear supernatant is then sampled.

-

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is prepared using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

Data Calculation: The mole fraction solubility is calculated from the determined concentration of this compound in the saturated solution.

The gravimetric method is a classical and straightforward technique for determining solubility.

Principle: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.

Detailed Protocol:

-

Preparation of Saturated Solution: A saturated solution is prepared following steps 1 and 2 of the Isothermal Saturation Method described above.

-

Sampling: A precisely measured volume (e.g., using a calibrated pipette) or mass of the clear, saturated supernatant is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the container. This can be done at room temperature, in a fume hood, or by gentle heating in an oven at a temperature below the decomposition point of this compound. Care must be taken to avoid any loss of the solid solute due to splattering.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or an oven to ensure all the solvent has been removed. The container is then cooled to room temperature in a desiccator before being weighed on an analytical balance.

-

Calculation of Solubility: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal saturation method.

References

1,5-Dinitronaphthalene: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data and handling precautions for 1,5-Dinitronaphthalene. The information is compiled to assist laboratory personnel in minimizing exposure risks and ensuring safe operational procedures.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 605-71-0 | [1] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Physical Description | Yellowish-white needles or light yellow fluffy solid. | [1][2] |

| Melting Point | 216–217 °C (421–423 °F) | [1][2] |

| Boiling Point | Sublimes | [1][2] |

| Solubility | Insoluble in water (less than 1 mg/mL at 20 °C / 68 °F). | [1][2] |

| Vapor Pressure | 4.28 x 10⁻⁶ mm Hg | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table details its Globally Harmonized System (GHS) classification.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects. | GHS08 | Warning |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation. | GHS07 | Warning |

| Serious eye damage/eye irritation | 1 / 2 | H318/H319: Causes serious eye damage/irritation. | GHS07 | Danger |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction. | GHS07 | Warning |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation. | GHS07 | Warning |

| Hazardous to the aquatic environment, long-term | 3 | H412: Harmful to aquatic life with long lasting effects. | None | None |

Note: Classification percentages may vary between suppliers based on impurities and other factors. The most stringent classifications are presented.[1]

Health Hazard Information

Exposure to this compound can lead to a range of adverse health effects.

Symptoms of Exposure:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: Causes skin irritation and may lead to an allergic skin reaction. Symptoms can include skin pigmentation.[1]

-

Eye Contact: Causes serious eye damage or irritation.[1]

-

Ingestion: May be harmful if swallowed.

-

Systemic Effects: Exposure may lead to headache, dizziness, cyanosis (bluish discoloration of the skin), nausea, vomiting, anemia, insomnia, fatigue, weight loss, and central nervous system depression.[1][2][3]

Target Organs:

Genotoxicity: this compound is suspected of causing genetic defects.[1] As a nitroaromatic compound, its genotoxicity is likely mediated by the metabolic reduction of the nitro groups.[4][5]

Caption: Generalized metabolic activation and genotoxicity pathway for nitroaromatic compounds.

Handling and Storage Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Caption: Recommended workflow for handling and storage of this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[6]

-

Eyewash stations and safety showers must be readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing. Contaminated gloves should be disposed of properly.[6]

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.[6]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Accidental Release and First Aid Measures

Immediate and appropriate action is crucial in the event of a spill or exposure.

| Situation | First Aid Measures | Reference(s) |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][7] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention. | [6][7] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician. | [6][7] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. | [6][8] |

Accidental Release:

-

Evacuate: Isolate the spill area for at least 25 meters (75 feet) for solids.[2]

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition: Remove all sources of ignition.

-

Containment: Wearing appropriate PPE, dampen the solid material to prevent dust formation.[2]

-

Clean-up: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2][6]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone) followed by soap and water.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Fire Fighting and Reactivity

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Stability and Reactivity:

-

Stability: Stable under recommended storage conditions.[6]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[2]

-

Hazardous Reactions: Mixtures with sulfur or sulfuric acid may explode if heated.[2] It is considered potentially explosive.[2][3]

Experimental Protocols: Genotoxicity Assessment

While specific experimental data for this compound is not publicly detailed, its classification as a suspected mutagen (Muta. 2) implies it has tested positive in genotoxicity assays.[1] A standard assay for this purpose is the Bacterial Reverse Mutation Test (Ames Test), as described in OECD Guideline 471.

Principle of the Ames Test: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test chemical with and without a metabolic activation system (e.g., a liver S9 fraction to simulate mammalian metabolism). If the chemical is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own amino acids and thus grow on a minimal medium plate.

Generalized Methodology (based on OECD 471):

-

Strain Selection: Use appropriate bacterial strains sensitive to the class of chemical (e.g., TA100 and TA1535 for base-pair substitution mutagens).[9]

-

Metabolic Activation: Prepare a liver homogenate (S9 fraction), typically from induced rats or hamsters, to serve as an external metabolic activation system.[9]

-

Exposure Method (Pre-incubation):

-

Add the test substance (at various concentrations), the bacterial culture, and the S9 mix (or a buffer for tests without activation) to a test tube.

-

Incubate the mixture at 37°C with shaking for a defined period (e.g., 20-30 minutes).[9]

-

-

Plating: After incubation, mix the contents with molten top agar and pour it onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: A simplified workflow for the Ames Test (Pre-incubation Method).

References

- 1. This compound | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenicity of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Genotoxicity of 1-nitronaphthalene in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Preparation of 1,5-Dinitronaphthalene

This technical guide offers a comprehensive overview of the historical methodologies for the synthesis of 1,5-dinitronaphthalene, a significant intermediate in the production of dyes and polymers. The focus is on the foundational techniques developed and employed by researchers and chemists, primarily centered around the nitration of naphthalene.

Introduction

The synthesis of this compound has historically been a subject of interest due to its applications as a precursor to 1,5-diaminonaphthalene, a key component in the manufacture of 1,5-naphthalene diisocyanate (NDI). The predominant historical route to this compound involves the direct nitration of naphthalene, which typically yields a mixture of dinitronaphthalene isomers. The separation of the desired 1,5-isomer from this mixture, primarily the 1,8-isomer, has been a critical aspect of these early production methods.

Core Synthesis Methodologies

The primary historical method for the preparation of this compound is the nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid. This approach, however, results in a mixture of isomers that necessitates subsequent separation. Variations of this core methodology have been explored to improve yield and selectivity.

Direct Nitration with Mixed Acid:

The most common historical approach involves the nitration of naphthalene with a mixture of sulfuric and nitric acid.[1] This process typically yields a mixture of 1,5- and 1,8-dinitronaphthalene.[2] The reaction is generally carried out at temperatures ranging from 15 to 80°C.[1][3] The resulting isomer mixture precipitates and can be separated by filtration.[4]

Nitration in an Organic Solvent:

To facilitate the reaction and potentially influence isomer distribution, the nitration of naphthalene has been performed in the presence of an organic solvent, such as dichloroethane.[1][3] This modification allows for a more controlled reaction and simplifies the workup process. The use of an organic solvent also enables the cyclic use of both the solvent and sulfuric acid, reducing waste.[1][3]

Nitration with Nitric Acid Alone:

Some historical methods have explored the use of concentrated nitric acid without the presence of sulfuric acid.[5][6][7] This approach aims to simplify the process and avoid the challenges associated with the recovery and disposal of mixed acids. These methods often require specific concentrations of nitric acid (72-87 wt.%) and operate at temperatures between 30 and 80°C.[5][6][7]

Separation of Isomers:

A crucial step in the historical preparation of this compound is the separation of the desired isomer from the product mixture. Fractional crystallization from a suitable solvent, such as ethylene dichloride, has been a common technique.[8] Another approach involves solvent extraction, where the differential solubility of the isomers is exploited. For instance, toluene can be used to extract the 1,5-isomer, leaving behind the less soluble 1,8-isomer.[8] Acetone has also been utilized to wash the crude product and remove the 1,8-isomer and other impurities.[5][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from various historical methods for the preparation of this compound.

| Method | Reagents | Temperature (°C) | Reaction Time | Yield/Product Ratio | Reference |

| Direct Nitration | Naphthalene, Mixed Acid (H₂SO₄/HNO₃) | 15-80 | 6-12 hours | Total dinitro compounds ~85% | [1][3] |

| Direct Nitration | Naphthalene, Mixed Acid (22/58/20) | 40, then raised to 80 | 4 hours | Mixture of 1,5- and 1,8-isomers | [8] |

| Nitration in Dichloroethane | Naphthalene, Mixed Acid | 15-80 | 1-5 hours reaction, 6-12 hours stirring | High purity product | [1][3] |

| Nitration with Nitric Acid | Naphthalene, 72-87 wt.% HNO₃ | 30-80 | Not Specified | High purity (≥98 wt.%) 1,5-DNN after washing | [5][6][7] |

| Nitration of 1-Nitronaphthalene | 1-Nitronaphthalene, H₂SO₄/HNO₃ | Not Specified | Not Specified | 1,5-DNN to 1,8-DNN ratio of approx. 1:2 | [2] |

Experimental Protocols

Protocol 1: Direct Nitration of Naphthalene with Mixed Acid in Dichloroethane [1][3]

-

Nitration: In a suitable reactor under vigorous stirring, dissolve naphthalene in dichloroethane. Over a period of 1-5 hours, add this solution to a pre-prepared nitration mixture of sulfuric acid and nitric acid, maintaining the temperature between 15-80°C (preferably 25-60°C).

-

Reaction Completion: Continue stirring the mixture for an additional 6-12 hours after the addition is complete.

-

Isolation: Cool the reaction mixture and filter to collect the precipitated dinitronaphthalene isomers.

-

Separation: The filtrate separates into an organic and an acid layer. The dichloroethane and sulfuric acid can be recovered and reused in subsequent reactions. The solid isomer mixture is then subjected to separation, for example, by fractional crystallization from dichloroethane.

Protocol 2: Nitration of Naphthalene with Concentrated Nitric Acid [5][6][7]

-

Nitration: In a reactor, nitrate naphthalene with nitric acid (72-87 wt.%) at a temperature between 30 and 80°C. The molar ratio of nitric acid to naphthalene is at least 8:1.

-

Filtration: Cool the reaction mixture to 5-20°C and filter to collect the solid precipitate.

-

Washing: Wash the precipitate with water until neutral.

-

Purification: Wash the water-washed precipitate with acetone to remove the 1,8-dinitronaphthalene isomer and other impurities, yielding this compound of high purity.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the historical preparation of this compound.

Caption: Generalized workflow for the historical preparation of this compound.

References

- 1. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 2. WO1999012887A1 - Method for producing a dinitronaphthalene-isomer mixture having a high this compound proportion - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. US6992230B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 6. Process for the production of this compound - Patent 1529772 [data.epo.org]

- 7. CN100516021C - Process for preparing 1, 5-dinitronaphthalene - Google Patents [patents.google.com]

- 8. This compound | 605-71-0 [chemicalbook.com]

An In-depth Technical Guide to the Core Chemical Reactions of 1,5-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dinitronaphthalene is a key aromatic nitro compound that serves as a versatile precursor in the synthesis of a variety of valuable chemical intermediates. Its reactivity is dominated by the two electron-withdrawing nitro groups, which activate the naphthalene ring system and are themselves susceptible to reduction. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, with a focus on reduction reactions to form 1,5-diaminonaphthalene, a critical building block in the polymer and dye industries, and its subsequent conversion to heterocyclic structures of medicinal interest. This document details experimental protocols, presents quantitative data in a structured format, and provides visual diagrams of reaction pathways.

Core Chemical Reactions

The principal chemical transformations of this compound revolve around the reduction of its nitro groups. Additionally, the electron-deficient nature of the aromatic ring suggests potential for nucleophilic aromatic substitution, although this is less commonly reported than reduction.

Reduction of Nitro Groups

The most significant reaction of this compound is its reduction to 1,5-diaminonaphthalene (1,5-DAN). This transformation is crucial for the production of 1,5-naphthalene diisocyanate (NDI), a monomer used in the manufacture of high-performance polyurethanes.[1] Several methods have been developed for this reduction, each with its own advantages in terms of yield, selectivity, and environmental impact.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. Various catalytic systems have been explored for the hydrogenation of this compound.

-

Noble Metal Catalysts: Palladium on carbon (Pd/C) is a common and efficient catalyst for this reaction.[2]

-

Non-Noble Metal Catalysts: To reduce costs, research has focused on developing catalysts based on more abundant metals. Nickel catalysts supported on carbon nanotubes (CNTs) have shown excellent activity and selectivity under mild conditions.[3]

A general workflow for the catalytic hydrogenation of this compound is depicted below.

Besides catalytic hydrogenation, several chemical reducing agents can be employed.

-

Reduction with Hydrazine Hydrate: This method offers a high yield of 1,5-diaminonaphthalene under relatively mild conditions. The reaction is typically catalyzed by iron(III) chloride and activated carbon.[4]

-

Zinin Reduction: The classical Zinin reduction utilizes sodium sulfide or polysulfide to selectively reduce nitro groups.[5] This method can be adapted for the partial reduction of dinitronaphthalenes.

-

Iron Powder Reduction: A traditional method for nitro group reduction involves the use of iron powder in an acidic medium. However, this process generates significant amounts of iron sludge, posing environmental concerns.[2]

The general reaction pathway for the reduction of this compound is shown below.

Electrosynthesis provides a green and controllable alternative for the reduction of this compound. The reaction is carried out in an electrolytic cell, and the product yield can be optimized by controlling parameters such as the electrode material, potential, and electrolyte composition. Studies have shown that a copper electrode in a DMF-water solution can achieve a maximal yield of 77%.[6]

Nucleophilic Aromatic Substitution

The presence of two strong electron-withdrawing nitro groups makes the naphthalene ring susceptible to nucleophilic attack. However, specific examples of nucleophilic aromatic substitution on this compound where the nitro groups are not the primary reaction site are not extensively documented in readily available literature. In many cases, the conditions required for nucleophilic substitution also favor the reduction of the nitro groups.

The general mechanism for nucleophilic aromatic substitution on an activated aromatic ring involves the formation of a Meisenheimer complex.

Synthesis of 1,5-Naphthyridines

1,5-Diaminonaphthalene, the reduction product of this compound, is a valuable precursor for the synthesis of heterocyclic compounds, notably 1,5-naphthyridines. These nitrogen-containing heterocycles are of interest in medicinal chemistry due to their diverse biological activities.[7] Two classical methods for synthesizing quinoline and naphthyridine frameworks are the Skraup and Friedländer syntheses.

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline or, in the case of a diaminonaphthalene, a naphthyridine derivative.[8]

The Friedländer synthesis is the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group to form a quinoline or related heterocyclic system.[9] This reaction could potentially be adapted for use with 1,5-diaminonaphthalene and suitable dicarbonyl compounds.

A conceptual pathway for the synthesis of a benzo[b][3][10]naphthyridine derivative from 1,5-diaminonaphthalene is presented below.

Quantitative Data

The following tables summarize key quantitative data for the reactions of this compound.

Table 1: Reduction of this compound to 1,5-Diaminonaphthalene

| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity/Yield (%) | Reference |

| Catalytic Hydrogenation | Ni/CNTs | DMF | 120 | 0.6 | - | 100 | 92.04 (Selectivity) | [3] |

| Catalytic Hydrogenation | 5% Pd/C | Aniline, Ethanol, etc. | 80-120 | 0.1-1.5 | - | - | High Yield | [2] |

| Hydrazine Hydrate | FeCl₃·6H₂O / Activated Carbon | o-dichlorobenzene | 80 | - | 7 | - | 90.9 (Yield) | [4] |

| Hydrazine Hydrate | FeCl₃·6H₂O / Activated Carbon | N,N-dimethylformamide | 80 | - | 5 | - | 94.9 (Yield) | [11] |

| Electrochemical Reduction | Cu electrode | DMF-water | Room Temp. | - | - | - | 77 (Max Yield) | [6] |

Table 2: Spectroscopic Data

| Compound | Spectroscopic Data |

| This compound | ¹H NMR: Chemical shifts are typically observed in the aromatic region.[1] ¹³C NMR: Resonances for the naphthalene core and the carbons attached to the nitro groups.[4] FTIR (cm⁻¹): Characteristic peaks for C-H stretching (aromatic), C=C stretching (aromatic), and N-O stretching (nitro group).[10][12] Mass Spectrum (EI): Molecular ion peak at m/z 218, with fragmentation patterns corresponding to the loss of nitro and other groups.[4] |

| 1,5-Diaminonaphthalene | ¹H NMR: Signals for the aromatic protons and the amino group protons.[13] ¹³C NMR: Resonances for the aromatic carbons, with shifts influenced by the electron-donating amino groups.[3] Mass Spectrum (MALDI): Used as a matrix in MALDI-MS, exhibiting a molecular ion.[1][3] |

Experimental Protocols